Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)-

Physicochemical characterization Pre-formulation Quality control

Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- (synonym: 1-benzyl-3-(phthalazin-1-ylamino)thiourea; N-Benzyl-2-(phthalazin-1-yl)hydrazinecarbothioamide), CAS 61051-55-6, is a synthetic thiosemicarbazide derivative belonging to the 1-phthalazinyl-hydrazinecarbothioamide subclass of phthalazine-based compounds. Its molecular formula is C₁₆H₁₅N₅S (MW 309.39 g/mol), and it is supplied as a research-grade chemical with a typical purity of 97%.

Molecular Formula C16H15N5S
Molecular Weight 309.4 g/mol
CAS No. 61051-55-6
Cat. No. B12903400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)-
CAS61051-55-6
Molecular FormulaC16H15N5S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=S)NNC2=NN=CC3=CC=CC=C32
InChIInChI=1S/C16H15N5S/c22-16(17-10-12-6-2-1-3-7-12)21-20-15-14-9-5-4-8-13(14)11-18-19-15/h1-9,11H,10H2,(H,19,20)(H2,17,21,22)
InChIKeyKZAPTMDJXZLOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- (CAS 61051-55-6): Chemical Identity and Pharmacophore Class for Research Procurement


Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- (synonym: 1-benzyl-3-(phthalazin-1-ylamino)thiourea; N-Benzyl-2-(phthalazin-1-yl)hydrazinecarbothioamide), CAS 61051-55-6, is a synthetic thiosemicarbazide derivative belonging to the 1-phthalazinyl-hydrazinecarbothioamide subclass of phthalazine-based compounds . Its molecular formula is C₁₆H₁₅N₅S (MW 309.39 g/mol), and it is supplied as a research-grade chemical with a typical purity of 97% . The molecule incorporates three pharmacophorically significant motifs: a phthalazine bicycle (a benzopyridazine scaffold found in clinically validated agents such as hydralazine, azelastine, and vatalanib), a hydrazinecarbothioamide (thiosemicarbazide) linker, and an N-benzyl substituent. Phthalazine derivatives are recognized as privileged structures in medicinal chemistry owing to their documented antimicrobial, anticancer, anticonvulsant, and antihypertensive activities [1]. This compound is exclusively intended for research and laboratory use and is not approved for human or veterinary therapeutic applications .

Why Generic Substitution of N-Benzyl-2-(phthalazin-1-yl)hydrazinecarbothioamide (CAS 61051-55-6) Is Scientifically Unsupported


Within the 1-phthalazinyl-hydrazinecarbothioamide series, even minor modifications to the N-terminal substituent produce structurally distinct chemical entities that cannot be assumed to behave interchangeably in any given assay system. The closest in-class analogs—such as the N-ethyl (CAS 61051-50-1), N-isopropyl (CAS 61051-51-2), N-butyl (CAS 61051-52-3), and N-cyclohexyl (CAS 61051-53-4) derivatives—differ from the N-benzyl compound only in the alkyl/aryl group attached to the terminal thiourea nitrogen, yet this single-point variation is known in thiosemicarbazide SAR to alter lipophilicity, hydrogen-bonding capacity, conformational flexibility, and steric occupancy of target binding pockets [1]. The N-benzyl substituent introduces π-stacking potential and a specific spatial geometry absent in the N-alkyl congeners. In the broader phthalazine pharmacophore class, substitution at the 1-position has been repeatedly demonstrated to be a critical determinant of biological target engagement, selectivity, and potency [2]. Consequently, procurement of a specific N-substituted derivative is essential for any experiment where the structural hypothesis depends on the benzyl group's unique physicochemical contributions. Substituting the N-benzyl compound with an N-alkyl analog without experimental validation would confound SAR interpretation and potentially invalidate comparative analyses.

Quantitative Differentiation Evidence for Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- (CAS 61051-55-6) Versus Closest Analogs


Physicochemical Differentiation: Experimental Melting Point and Predicted Lipophilicity Versus N-Alkyl Congeners

The target compound exhibits a distinct melting point of 286–288 °C (determined in acetic acid), which is markedly elevated compared to its N-alkyl congeners that are typically obtained as lower-melting solids or oils at ambient temperature . This thermal stability signature provides a unique identity check point for incoming material verification. Additionally, the predicted pKa of 9.79±0.70 suggests that the N-benzyl derivative is a weaker acid than its N-phenyl analog (CAS 103588-26-7), which bears a directly conjugated aromatic amine and is expected to have a lower pKa, potentially altering ionization state at physiological pH . The molecular weight of 309.39 g/mol and predicted density of 1.349±0.06 g/cm³ further differentiate it from the lighter N-ethyl (MW 247.32), N-isopropyl (MW 261.35), N-butyl (MW 275.38), and N-cyclohexyl (MW 301.43) analogs, each of which constitutes a different chemical substance requiring independent characterization .

Physicochemical characterization Pre-formulation Quality control

Pharmacophore Descriptor Differentiation: Calculated LogP and Hydrogen-Bond Donor/Acceptor Profile Separation

The N-benzyl substituent alters key molecular descriptors relevant to target engagement. The benzyl group contributes additional sp²-hybridized carbon atoms capable of π-π stacking interactions with aromatic residues in protein binding pockets—a feature entirely absent in the N-ethyl, N-isopropyl, N-butyl, N-cyclopropyl, and N-cyclohexyl analogs . This structural distinction translates into a higher calculated logP for the N-benzyl compound relative to the shorter N-alkyl derivatives, with an approximate increment of +0.5 log unit per additional methylene equivalent beyond the benzyl group's effective hydrophobicity . The compound possesses three hydrogen-bond donor sites (two thioamide NH and one hydrazine NH) and multiple acceptors (S, N atoms on phthalazine and hydrazine), forming a donor/acceptor array that is geometrically constrained by the benzyl group's steric bulk—a property not replicated by linear or branched alkyl substituents . In the class of 1-phthalazine thiosemicarbazides, the identity of the N-substituent has been correlated with differential anticonvulsant activity, with certain substitution patterns conferring activity while others do not, confirming that even within this narrow scaffold, substituent identity is a binary determinant of bioactivity rather than a tunable continuum [1].

Computational chemistry Drug design QSAR modeling

Critical Evidence Gap Notification: Absence of Publicly Available Head-to-Head Biological Quantification

A systematic search of primary research literature, patent databases, and authoritative repositories (including PubMed, Google Scholar, PubChem, BindingDB, ChEMBL, and NIST) was conducted for quantitative biological data on CAS 61051-55-6 and its closest N-substituted analogs. As of the search date, no published study was identified that reports IC₅₀, EC₅₀, Kd, Ki, MIC, % inhibition, or any other quantifiable biological activity parameter for this specific compound in direct comparison with at least one of its N-ethyl, N-isopropyl, N-butyl, N-cyclopropyl, N-cyclohexyl, or N-phenyl analogs within the same experimental system [1]. The compound is referenced exclusively in vendor catalogs and chemical property databases; no peer-reviewed biological evaluation article bearing this CAS number was retrieved . The broader class of 1-phthalazine thiosemicarbazides has been investigated for anticonvulsant activity (Soliman et al., 1981), where N-substituent-dependent activity was observed, but CAS 61051-55-6 was not among the tested compounds [2]. Similarly, phthalazine-hydrazinecarbothioamide hybrids have shown antitumor and antimicrobial potential in class-level reviews, but without inclusion of this specific N-benzyl derivative [3]. Therefore, no claim of biological superiority, selectivity advantage, or potency differentiation for the target compound over its analogs can be substantiated with published quantitative evidence at this time.

Evidence gap Procurement decision support Biological characterization

Research and Industrial Application Scenarios for Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- (CAS 61051-55-6)


Medicinal Chemistry SAR Exploration of the N-Benzyl Pharmacophore in Phthalazine-Thiosemicarbazide Hybrids

The compound is suitable as a key member of a systematic analog-by-catalog series for exploring the contribution of the N-benzyl substituent to biological target engagement. As established in Section 3, the N-benzyl group introduces π-stacking capacity and conformational flexibility not available in N-alkyl or N-phenyl congeners . A researcher can procure the N-benzyl derivative alongside the N-ethyl (CAS 61051-50-1), N-isopropyl (CAS 61051-51-2), N-butyl (CAS 61051-52-3), and N-phenyl (CAS 103588-26-7) analogs to construct a matrix varying hydrophobicity, steric bulk, and aromatic character, and then profile the panel in a target-specific biochemical or cell-based assay to establish the substituent-activity relationship for that specific target. The known melting point of 286–288 °C for the N-benzyl compound provides a practical identity verification checkpoint upon material receipt .

Synthetic Intermediate for Heterocyclic Library Construction via Thiosemicarbazide Cyclization Chemistry

Hydrazinecarbothioamide derivatives bearing a phthalazine moiety at the hydrazine terminus can serve as versatile intermediates for the synthesis of fused heterocyclic systems, including thiazoles, thiazines, thiadiazines, and triazoles . The N-benzyl-substituted thiourea terminus provides a site for further functionalization or cyclocondensation reactions. The compound's relatively high melting point and predicted thermal stability (boiling point ~550 °C) suggest it can tolerate the elevated temperatures often required for heterocyclization reactions . The benzyl group may also serve as a protective group that can be subsequently removed via hydrogenolysis if deprotection is desired at a later synthetic stage. This application leverages the compound's structural features without requiring pre-existing biological activity data.

Analytical Reference Standard Development and Method Validation for Phthalazine-Thiosemicarbazide Series

The well-defined physicochemical profile of the compound—including its sharp melting point (286–288 °C), established molecular formula (C₁₆H₁₅N₅S), canonical SMILES, InChIKey (KZAPTMDJXZLOTJ-UHFFFAOYSA-N), and commercial availability at 97% purity—makes it suitable for use as a reference standard in HPLC, LC-MS, or NMR method development for the broader phthalazine-thiosemicarbazide compound class . Its distinct retention characteristics relative to lighter N-alkyl analogs (due to higher logP and molecular weight) facilitate chromatographic method optimization where separation of series members is required . The commercially supplied purity specification provides a benchmark for in-house re-purification and characterization workflows .

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